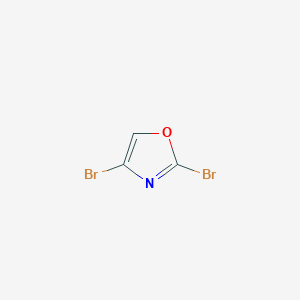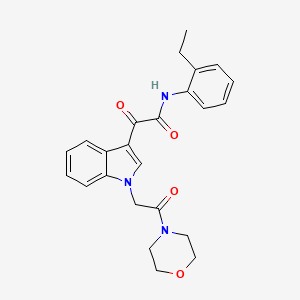
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as MPAC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a chiral molecule with two stereocenters and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been investigated for its potential use as a building block in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, which make it a useful tool for studying the GABAergic system and inflammation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in the development of new drugs for the treatment of various neurological and inflammatory disorders. Future research should focus on the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a modulator of the GABAergic system and inhibitor of COX-2. Finally, the safety and efficacy of this compound in animal models and clinical trials should be investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a chiral molecule with potential applications in medicinal chemistry. It has been synthesized using various methods and has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of more efficient synthesis methods for this compound and its derivatives, as well as its potential use as a therapeutic agent.
Synthesemethoden
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride has been synthesized using different methods, including the stereoselective synthesis of β-lactams, intramolecular cyclization of N-acyl amino acids, and the synthesis of enantiopure pyrrolidines. One of the most commonly used methods for the synthesis of this compound is the stereoselective synthesis of β-lactams, which involves the reaction of an imine with a chiral auxiliary to form a β-lactam. The β-lactam is then hydrolyzed to obtain this compound.
Eigenschaften
IUPAC Name |
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOIQDLBHKVKFC-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCN[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2813730.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2813734.png)
![2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2813736.png)


![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2813740.png)



![2-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2813747.png)
